N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide
Description
N-(1H-Imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a heterocyclic compound featuring an imidazole ring fused with a phthalazinone scaffold. The 2-methylpropyl (isobutyl) substituent at position 3 of the phthalazinone enhances lipophilicity, influencing bioavailability and membrane permeability. This compound’s synthesis likely involves N-acylation of imidazole precursors with substituted phthalazinone acid chlorides, analogous to methods described for related benzimidazolone derivatives .
Properties
Molecular Formula |
C17H19N5O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide |
InChI |
InChI=1S/C17H19N5O2/c1-11(2)10-22-16(24)13-6-4-3-5-12(13)14(21-22)9-15(23)20-17-18-7-8-19-17/h3-8,11H,9-10H2,1-2H3,(H2,18,19,20,23) |
InChI Key |
QAALMXVPUIJOHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NC=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide” likely involves multi-step organic reactions. A possible synthetic route could include:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Synthesis of the phthalazine derivative: This might involve the reaction of phthalic anhydride with hydrazine to form phthalazine, followed by further functionalization.
Coupling of the two moieties: The final step could involve coupling the imidazole and phthalazine derivatives through an acetamide linkage, possibly using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide” may undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phthalazine moiety can be reduced using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce phthalazine derivatives with reduced functional groups.
Scientific Research Applications
“N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide” could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for “N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide” would depend on its specific biological target. Generally, compounds with imidazole and phthalazine moieties can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
a) N-(1H-Imidazol-2-yl)-2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
A closely related compound replaces the 2-methylpropyl group with a simpler methyl substituent at position 3 of the phthalazinone. Comparative crystallographic studies (using SHELX software ) could reveal differences in hydrogen bonding: the methyl group may limit conformational flexibility compared to the branched 2-methylpropyl chain.
b) 1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (Compound 4 in )
This benzimidazolone derivative shares a fused bicyclic core but lacks the phthalazinone-acetamide linkage. The isopropyl group at position 1 and methyl at position 5 mirror the substituent strategy in the target compound. However, the absence of the phthalazinone moiety eliminates its carbonyl-based hydrogen-bonding capacity, which may reduce binding affinity in enzyme inhibition assays .
c) 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane (MM0948.03 in )
This nitroimidazole-epoxide hybrid diverges significantly in backbone structure but retains critical imidazole functionality. The nitro group enhances electrophilicity, enabling covalent interactions with biological nucleophiles—a property absent in the target compound. The epoxypropane chain introduces reactivity distinct from the acetamide linker, suggesting divergent pharmacological applications .
Physicochemical Properties and Hydrogen Bonding
The target compound’s imidazole NH and phthalazinone carbonyl oxygen serve as primary hydrogen-bonding sites. Graph set analysis (as per Etter’s formalism ) predicts a C(4) motif for the imidazole-phthalazinone interaction, stabilizing crystal packing. In contrast, 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one forms weaker R₂²(8) hydrogen bonds due to its single carbonyl group, reducing lattice stability . Lipophilicity comparisons (calculated logP):
- Target compound: ~2.1 (estimated via fragment-based methods due to 2-methylpropyl).
- Methyl-substituted analogue: ~1.3.
- Benzo[d]imidazol-2(3H)-one (Compound 4): ~1.6.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituents | logP (Est.) | Hydrogen Bond Motif |
|---|---|---|---|---|
| Target Compound | Imidazole-Phthalazinone | 3-(2-Methylpropyl) | 2.1 | C(4) |
| Methyl-substituted Analogue | Imidazole-Phthalazinone | 3-Methyl | 1.3 | C(4) |
| 1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one | Benzimidazolone | 1-Isopropyl, 5-Methyl | 1.8 | R₂²(8) |
| 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane | Nitroimidazole-Epoxide | 5-Nitro, Epoxypropane | 0.9 | N/A |
Biological Activity
N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that incorporates both imidazole and phthalazine moieties. These structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide |
| InChI Key | QAALMXVPUIJOHF-UHFFFAOYSA-N |
The biological activity of this compound is likely mediated through its interaction with specific biological targets such as enzymes or receptors. Compounds containing imidazole and phthalazine are known to modulate biological processes by binding to these targets, potentially leading to therapeutic effects such as anti-inflammatory, anticancer, or antimicrobial activities.
Biological Activity Studies
Research has indicated that compounds with similar structures exhibit significant biological activity:
- Antitumor Activity : A study involving derivatives of imidazole and phthalazine highlighted their potential as antitumor agents. For instance, certain derivatives demonstrated IC50 values ranging from 4 to 17 μM against various cancer cell lines (A549, HCT116, HepG2) using the MTT assay, suggesting that modifications in structure can enhance efficacy against cancer cells .
- Enzyme Inhibition : The compound's potential as a β-secretase (BACE-1) inhibitor was explored through docking studies and in vitro evaluations. The most potent analogs showed high predicted blood-brain barrier permeability and low cytotoxicity, indicating a promising profile for Alzheimer's disease treatment .
Case Studies
Several case studies have been documented regarding the biological evaluation of related compounds:
- Case Study 1 : A series of acetylhydrazone derivatives containing imidazole moieties were synthesized and evaluated for their antitumor properties. Among these derivatives, some exhibited excellent inhibitory activity against cancer cell lines comparable to standard chemotherapeutics .
- Case Study 2 : Research on thiazole and imidazole derivatives revealed their effectiveness as BACE-1 inhibitors. These findings support the hypothesis that structural modifications can lead to significant improvements in biological activity .
Comparative Analysis with Similar Compounds
The unique combination of imidazole and phthalazine in this compound distinguishes it from other compounds:
| Compound Type | Known Activities | Potential Applications |
|---|---|---|
| Imidazole Derivatives | Antifungal, Anticancer | Treatment of infections and tumors |
| Phthalazine Derivatives | Anti-inflammatory, Antitumor | Management of inflammatory diseases |
The dual functionality of this compound may confer unique biological activities not observed in simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
